molecular formula C18H22ClN7 B11301455 N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11301455
M. Wt: 371.9 g/mol
InChI Key: NUOVKBWFYOLHMB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylaniline with 1-methyl-4-piperazinecarboxaldehyde to form an intermediate, which is then cyclized with 4-amino-1H-pyrazole-3,5-dicarbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, particularly as a tyrosine kinase inhibitor.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these kinases, the compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific chemical structure, which confers distinct binding properties and selectivity for certain tyrosine kinases. This makes it a valuable candidate for targeted cancer therapy .

Properties

Molecular Formula

C18H22ClN7

Molecular Weight

371.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22ClN7/c1-12-10-13(19)4-5-15(12)21-16-14-11-20-25(3)17(14)23-18(22-16)26-8-6-24(2)7-9-26/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23)

InChI Key

NUOVKBWFYOLHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C

Origin of Product

United States

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